molecular formula C5H6O3 B13816179 (S)-4-Ethenyl-1,3-dioxolan-2-one

(S)-4-Ethenyl-1,3-dioxolan-2-one

Cat. No.: B13816179
M. Wt: 114.10 g/mol
InChI Key: BJWMSGRKJIOCNR-BYPYZUCNSA-N
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Description

(S)-4-Ethenyl-1,3-dioxolan-2-one is an organic compound characterized by its unique structure, which includes a dioxolane ring with an ethenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Ethenyl-1,3-dioxolan-2-one typically involves the reaction of ethylene oxide with carbon dioxide in the presence of a suitable catalyst. This reaction forms a cyclic carbonate, which can then be functionalized to introduce the ethenyl group. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Catalysts such as zinc or magnesium-based compounds are commonly used to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Ethenyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and various substituted dioxolanes, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-4-Ethenyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (S)-4-Ethenyl-1,3-dioxolan-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, its derivatives may interact with enzymes or receptors, leading to specific biological effects. The compound’s reactivity is largely determined by the presence of the ethenyl group and the dioxolane ring, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylene Carbonate: A similar cyclic carbonate without the ethenyl group.

    Propylene Carbonate: Another cyclic carbonate with a different substituent group.

    Vinyl Carbonate: A compound with a similar ethenyl group but a different ring structure.

Uniqueness

(S)-4-Ethenyl-1,3-dioxolan-2-one is unique due to the combination of the ethenyl group and the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

(4S)-4-ethenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2/t4-/m0/s1

InChI Key

BJWMSGRKJIOCNR-BYPYZUCNSA-N

Isomeric SMILES

C=C[C@H]1COC(=O)O1

Canonical SMILES

C=CC1COC(=O)O1

Origin of Product

United States

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